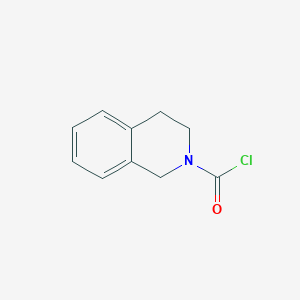

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQJONGSPSQPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619533 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199480-42-7 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dihydroisoquinoline-2(1H)-carbonyl Chloride

Executive Overview

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride, also known as 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride, is a pivotal chemical intermediate highly valued in the fields of medicinal chemistry and organic synthesis. As a bifunctional reagent, it combines the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a highly reactive N-acyl chloride moiety. This unique structure renders it an exceptional electrophilic building block for the efficient construction of N-substituted ureas and carbamates. Its utility is most pronounced in the development of novel therapeutic agents, where the THIQ core imparts favorable pharmacological properties and the carbonyl chloride handle allows for systematic structural diversification to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of its synthesis, core chemical reactivity, spectroscopic signature, practical applications, and essential handling protocols, tailored for researchers and drug development professionals.

The 3,4-Dihydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 3,4-dihydroisoquinoline, or THIQ, nucleus is a prominent structural motif found in a vast array of natural products (e.g., alkaloids like papaverine) and synthetic pharmaceutical agents.[1] Its rigid, bicyclic framework serves as a versatile template for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. Compounds incorporating the THIQ scaffold have demonstrated a wide spectrum of biological activities, including antihypertensive, anesthetic, and antimetastatic properties.[1][2] The ability to readily introduce functionality at the nitrogen atom via the carbonyl chloride group makes this particular derivative an invaluable tool for exploring the structure-activity relationships (SAR) of new chemical entities.

Physicochemical and Spectroscopic Profile

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride is a moisture-sensitive solid that requires careful handling under inert conditions. Its properties are defined by the interplay between the aromatic ring, the saturated heterocyclic ring, and the electrophilic acyl chloride group.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1,2,3,4-Tetrahydroisoquinoline-2-carbonyl chloride | [3] |

| CAS Number | 199480-42-7 | [3] |

| Molecular Formula | C₁₀H₁₀ClNO | Calculated |

| Molecular Weight | 195.64 g/mol | Calculated |

| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds[4] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | General chemical knowledge |

| Stability | Highly moisture-sensitive; hydrolyzes in the presence of water | General properties of acyl chlorides |

Spectroscopic Characterization

Precise characterization is critical for confirming the identity and purity of the compound. While a dedicated spectrum for the title compound is not publicly available, its expected spectroscopic data can be reliably predicted based on the analysis of its constituent parts and related structures.[5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies | Rationale and Notes |

| ¹H NMR (CDCl₃) | δ 7.1-7.3 (m, 4H, Ar-H), δ 4.7-4.8 (t, 2H, N-CH₂-Ar), δ 3.9-4.0 (t, 2H, N-CH₂-CH₂), δ 2.9-3.0 (t, 2H, CH₂-Ar) | The N-acyl group deshields the adjacent methylene protons (positions 1 and 3). Aromatic protons appear in their typical region. Data for the parent amine shows N-CH₂ protons at δ 4.16 and 3.29.[7] |

| ¹³C NMR (CDCl₃) | δ ~150 (C=O), δ 126-134 (Ar-C), δ ~48 (N-CH₂-Ar), δ ~44 (N-CH₂-CH₂), δ ~28 (CH₂-Ar) | The carbonyl carbon of the acyl chloride is highly deshielded. The parent amine shows C1 at 46.8 ppm and C3 at 42.6 ppm.[7] |

| IR (KBr or thin film) | ~1785-1760 cm⁻¹ (strong, C=O stretch) | This frequency is highly characteristic of an acyl chloride carbonyl group, which appears at a higher wavenumber than amides or esters due to the inductive effect of the chlorine atom. |

| Mass Spec (EI) | m/z 195/197 (M⁺, with ³⁵Cl/³⁷Cl isotope pattern), 132 (M - COCl)⁺ | The molecular ion peak will show the characteristic 3:1 isotopic ratio for chlorine. A major fragment will correspond to the loss of the carbonyl chloride group to form the stable tetrahydroisoquinolinium fragment.[6][7] |

Synthesis and Mechanistic Considerations

The synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is most efficiently achieved through the N-acylation of 1,2,3,4-tetrahydroisoquinoline using phosgene or a safer, solid phosgene equivalent.

Choice of Phosgenating Agent: A Safety-Driven Decision

While phosgene (COCl₂) is a powerful and historically significant reagent, its extreme toxicity and gaseous state present significant handling challenges.[8][9] In modern laboratory and process settings, solid phosgene substitutes are strongly preferred. Triphosgene (bis(trichloromethyl) carbonate) is the most common and practical choice.[10] It is a stable, crystalline solid that can be accurately weighed and handled, which decomposes in situ to generate three equivalents of phosgene under reaction conditions.[11][12] This on-demand generation minimizes the risk of exposure to free phosgene gas.[9][13]

Causality Insight: The reaction requires a non-nucleophilic base, such as triethylamine or pyridine. The primary role of this base is to neutralize the hydrochloric acid (HCl) generated during the reaction. Using a non-nucleophilic base is crucial to prevent it from competing with the secondary amine starting material in reacting with the phosgene, which would lead to unwanted byproducts and reduced yield.

Caption: Synthesis of the target carbonyl chloride via phosgenation.

Standard Laboratory Protocol for Synthesis

Self-Validation: This protocol incorporates standard organic chemistry techniques for reaction setup, monitoring, workup, and purification, ensuring a reliable and reproducible outcome.

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Base Addition: Triethylamine (1.1 eq.) is added, and the solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of triphosgene (0.34 eq., representing a slight excess of phosgene) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Expertise Note: The slow addition is critical to control the exotherm and the rate of phosgene generation.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.

-

Workup: The reaction is carefully quenched by pouring it into ice-cold water to hydrolyze any remaining triphosgene. The organic layer is separated, washed sequentially with cold 1M HCl, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is typically used directly in the next step due to its reactivity, but can be purified by recrystallization from a non-protic solvent system if necessary.

Core Reactivity: A Gateway to Diverse Functionality

The chemical utility of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (Nu:).

General Reaction Mechanism

The reaction proceeds via a classic two-step addition-elimination mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion—an excellent leaving group—to yield the final substituted product.

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of N,N'-Disubstituted Ureas

Reaction with primary or secondary amines is a robust and high-yielding method to produce ureas.[14] The urea linkage is a critical pharmacophore, acting as a rigid hydrogen bond donor and acceptor, which facilitates strong binding to protein targets.

Protocol for Urea Synthesis:

-

A solution of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride (1.0 eq.) in anhydrous DCM is prepared under a nitrogen atmosphere at 0 °C.

-

A solution of the desired primary or secondary amine (1.1 eq.) and triethylamine (1.2 eq.) in DCM is added dropwise.

-

The reaction is stirred at room temperature for 1-3 hours until completion (monitored by TLC).

-

The mixture is washed with water and brine, dried over sodium sulfate, and concentrated.

-

The resulting urea is purified by flash column chromatography on silica gel or by recrystallization.

Synthesis of Carbamates

The reaction with alcohols or phenols yields carbamates.[15] Carbamates are often used as bioisosteres for amides or esters and can improve the metabolic stability and cell permeability of drug candidates.

Protocol for Carbamate Synthesis:

-

A solution of the desired alcohol or phenol (1.1 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in anhydrous THF is prepared.

-

The solution is cooled to 0 °C, and a solution of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride (1.0 eq.) in THF is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed, dried, and concentrated. The final carbamate is purified by flash chromatography.

Applications in Drug Discovery and Development

The primary application of this reagent is as a scaffold for combinatorial chemistry and lead optimization in drug discovery.

-

Case Study - Solifenacin Intermediate: A chiral, substituted version, (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, is a key intermediate in the synthesis of Solifenacin.[16] Solifenacin is a muscarinic M3 receptor antagonist used to treat overactive bladder.[16][17] This highlights the industrial relevance of this class of compounds.

-

Library Synthesis: The reagent serves as an ideal starting point for creating diverse libraries of ureas and carbamates. By reacting the single carbonyl chloride with a large panel of commercially available amines and alcohols, chemists can rapidly generate hundreds of distinct molecules for high-throughput screening against various biological targets.

-

PARP Inhibitors: The related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has been successfully employed to develop potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy.[18] This demonstrates the therapeutic potential of the broader dihydroisoquinoline class.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis of the intermediate to the final, characterized product, a process central to discovery chemistry.

Caption: A typical experimental workflow in discovery chemistry.

Safety, Handling, and Storage

Proper handling of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is imperative due to its reactivity and the hazardous nature of its precursors.

-

Hazards: The compound is corrosive and a lachrymator. Contact with skin and eyes will cause irritation or burns.[19] Inhalation of dust or vapors may cause respiratory tract irritation.[4] It reacts exothermically with water and other protic solvents.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent hydrolysis.[3] Avoid generating dust. All glassware must be thoroughly dried before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances like alcohols and amines.[3][4] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[16]

Conclusion

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride is more than a simple chemical; it is a powerful enabler of molecular innovation. Its predictable and robust reactivity, combined with the pharmacologically significant THIQ core, provides chemists with a reliable platform for the synthesis of diverse compound libraries. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the rational design and development of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Solifenacin-impurities. Retrieved from [Link]

-

Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective D1 Positive Allosteric Modulator. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zheltukhina, G. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarbonyl chloride. Retrieved from [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Sagan, F., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Atlantic Research Chemicals. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-2-carbonyl chloride Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents. Retrieved from [Link]

-

ResearchGate. (1990). Triphosgene, a Crystalline Phosgene Substitute. Retrieved from [Link]

-

ChemRxiv. (2021). Synthesis of carbamates using Cs2CO3 as the CO2 source: Facile synthesis of solifenacin. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Properties of Phosgene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Retrieved from [Link]

-

Cole-Parmer. (2009). Material Safety Data Sheet - 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosgene PubChem CID 6371. Retrieved from [Link]

-

MDPI. (2020). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

-

ACS Publications. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

AWS. (n.d.). Nickel-Catalyzed Chelation-Assisted Transformations. Retrieved from [Link]

-

MDPI. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions. Retrieved from [Link]

-

Arkivoc. (2023). Serendipitous synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ZnCl2/urea deep eutectic solvent. Retrieved from [Link]

- Google Patents. (2001). WO2001068609A1 - 1,2,3,4-tetrahydroisoquinoline derivatives.

- Google Patents. (1999). WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene.

-

Central Intelligence Agency. (n.d.). Phosgene is the chemical compound with the formula COCl2. Retrieved from [Link]

-

ResearchGate. (2012). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles. Retrieved from [Link]

-

SynZeal. (n.d.). Solifenacin EP Impurity I. Retrieved from [Link]

-

YouTube. (2023). Triphosgene I How many equivalents of triphosgene are required for coupling? Retrieved from [Link]

-

Thieme. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantic-chemicals.com [atlantic-chemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR [m.chemicalbook.com]

- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. cia.gov [cia.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene - Google Patents [patents.google.com]

- 14. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel 3,4-Dihydroisoquinoline Compounds

Preamble: The Enduring Relevance of the 3,4-Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline core is a privileged heterocyclic motif that forms the structural backbone of a vast array of natural products, particularly isoquinoline alkaloids, and medicinally significant synthetic compounds.[1][2][3] Its inherent structural features, including a rigid framework and a basic nitrogen atom, render it an ideal scaffold for molecular recognition by a diverse range of biological targets. This has led to the development of 3,4-dihydroisoquinoline derivatives with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel 3,4-dihydroisoquinoline compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the foundational synthetic strategies, modern advancements, rigorous characterization techniques, and the intricate relationship between structure and biological function, offering a comprehensive resource for the rational design and synthesis of next-generation therapeutics based on this versatile scaffold.

I. Strategic Synthesis of the 3,4-Dihydroisoquinoline Core: A Tale of Two Classics and Modern Innovations

The construction of the 3,4-dihydroisoquinoline ring system has been a subject of intense investigation for over a century. Two classical name reactions, the Bischler-Napieralski and Pictet-Spengler reactions, have traditionally dominated the synthetic landscape.[1][6] However, the relentless pursuit of efficiency, milder reaction conditions, and greater molecular diversity has spurred the development of numerous modern variants and novel synthetic approaches.

The Bischler-Napieralski Reaction: A Robust and Time-Honored Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, involving the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent.[7] This reaction has been a mainstay in isoquinoline alkaloid synthesis due to its reliability and the ready availability of starting materials.

Causality Behind Experimental Choices: The choice of the dehydrating agent is critical and is often dictated by the electronic nature of the aromatic ring. Electron-rich phenylethylamides, typically bearing methoxy or hydroxy substituents, undergo cyclization under relatively mild conditions using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). For less activated substrates, stronger reagents such as triflic anhydride (Tf₂O) may be necessary to drive the reaction to completion.[8] The solvent is typically a non-protic one, like acetonitrile or toluene, to avoid quenching the highly reactive intermediates.

Self-Validating System: The success of a Bischler-Napieralski reaction is often visually indicated by a color change. The reaction progress can be meticulously monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amide. The identity and purity of the resulting 3,4-dihydroisoquinoline can be confirmed by spectroscopic methods, as detailed in Section II.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

-

Starting Material Preparation: To a solution of N-(3,4-dimethoxyphenylethyl)acetamide (1.0 mmol) in dry acetonitrile (10 mL) is added phosphorus oxychloride (1.5 mmol).

-

Reaction Execution: The reaction mixture is stirred at reflux (approximately 82 °C) for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of ice and concentrated ammonium hydroxide to neutralize the excess acid. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Mandatory Visualization: The Bischler-Napieralski Reaction Mechanism

Caption: A simplified workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction: A Biomimetic Pathway to Tetrahydroisoquinolines and their Dihydro Precursors

The Pictet-Spengler reaction offers a biomimetic approach to the synthesis of tetrahydroisoquinolines, which can be subsequently oxidized to their 3,4-dihydro counterparts.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization.[9]

Causality Behind Experimental Choices: The choice of acid catalyst is crucial for the success of the Pictet-Spengler reaction. Brønsted acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), are commonly employed to facilitate both the imine formation and the subsequent cyclization. The reaction is often carried out in protic solvents like methanol or ethanol. For less reactive substrates, aprotic solvents and higher temperatures may be required.

Authoritative Grounding: The development of asymmetric Pictet-Spengler reactions, utilizing chiral catalysts, has been a significant advancement, enabling the enantioselective synthesis of chiral isoquinoline alkaloids.[10]

Experimental Protocol: Asymmetric Synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

-

Iminium Ion Formation: To a solution of 2-phenylethylamine (1.0 mmol) and benzaldehyde (1.0 mmol) in dry toluene (10 mL) at room temperature is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol).

-

Cyclization: The reaction mixture is stirred at 60 °C for 24 hours. The progress is monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the enantiomerically enriched (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Oxidation (Optional): The resulting tetrahydroisoquinoline can be oxidized to the corresponding 3,4-dihydroisoquinoline using reagents such as manganese dioxide (MnO₂) or iodine in the presence of a base.

Mandatory Visualization: Pictet-Spengler Reaction Pathway

Caption: The synthetic route from starting materials to 3,4-dihydroisoquinolines via the Pictet-Spengler reaction.

Modern Synthetic Strategies: Expanding the Chemical Space

Beyond the classical methods, a plethora of modern synthetic techniques have emerged, offering improved yields, milder conditions, and access to a wider range of derivatives.

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated both the Bischler-Napieralski and Pictet-Spengler reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[8][11] This is attributed to the efficient and uniform heating provided by microwaves.[12][13]

Multi-component Reactions: Three-component reactions involving an arene, an aldehyde (like isobutyraldehyde), and a nitrile have been developed for the one-pot synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines.[14] This approach offers a high degree of atom economy and allows for the rapid generation of compound libraries.

| Synthetic Method | Key Features | Typical Reagents | Advantages | Limitations |

| Bischler-Napieralski | Intramolecular cyclization of β-phenylethylamides.[7] | POCl₃, P₂O₅, Tf₂O | Robust, reliable, good for electron-rich systems. | Often requires harsh conditions, limited substituent diversity at C1. |

| Pictet-Spengler | Condensation and cyclization of β-arylethylamines and carbonyls. | HCl, TFA, BF₃·OEt₂ | Biomimetic, milder conditions possible, allows for C1 diversity. | May require a subsequent oxidation step to yield the dihydroisoquinoline. |

| Microwave-Assisted | Accelerated reaction rates and improved yields.[8] | Standard reagents under microwave irradiation. | Drastically reduced reaction times, often cleaner reactions. | Requires specialized equipment. |

| Multi-component | One-pot synthesis from three or more starting materials.[14] | Arenes, aldehydes, nitriles, acid catalyst. | High efficiency and atom economy, rapid library synthesis. | Can have limitations in substrate scope. |

II. Rigorous Characterization: Unveiling the Molecular Architecture

The unambiguous characterization of newly synthesized 3,4-dihydroisoquinoline compounds is paramount to ensure their structural integrity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 3,4-dihydroisoquinolines.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton. Key diagnostic signals include the protons of the dihydroisoquinoline core. For example, in 1-substituted derivatives, the proton at C-1 often appears as a singlet or a multiplet depending on adjacent protons. The methylene protons at C-3 and C-4 typically exhibit characteristic multiplets.[15]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The imine carbon (C-1) of the 3,4-dihydroisoquinoline ring is a particularly diagnostic signal, typically appearing in the downfield region of the spectrum (around 160-170 ppm).[15]

Trustworthiness: In some cases, anomalous line broadening can be observed in the ¹H NMR spectra of 3,4-dihydroisoquinolines, which can complicate interpretation.[16] This phenomenon is often solvent and concentration-dependent. Running spectra in different deuterated solvents or at varying temperatures can help to resolve these issues.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and confirming the molecular formula.[15]

Tandem Mass Spectrometry (MS/MS): MS/MS experiments provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for isoquinoline alkaloids include the loss of substituents from the nitrogen atom or the aromatic ring, as well as retro-Diels-Alder reactions.[3][17]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound. This technique is invaluable for confirming the regiochemistry and stereochemistry of the synthesized molecules, especially in cases of complex structures or for establishing the absolute configuration of chiral centers.[18][19]

Experimental Protocol: General Procedure for Obtaining Single Crystals for X-ray Diffraction

-

Purification: The compound must be highly pure (>98%).

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Crystal Growth: Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques for growing single crystals.

-

Data Collection and Structure Refinement: The crystal is mounted on a goniometer and subjected to X-ray diffraction. The resulting diffraction pattern is used to solve and refine the crystal structure.[20]

III. Biological Significance and Structure-Activity Relationships (SAR)

The 3,4-dihydroisoquinoline scaffold is a versatile platform for the development of a wide range of biologically active agents.[4][21] Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.[22][23][24]

Diverse Pharmacological Activities

Derivatives of 3,4-dihydroisoquinoline have demonstrated a remarkable array of pharmacological activities, including:

-

Anticancer Activity: Many 3,4-dihydroisoquinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5] Some have been shown to act as tubulin polymerization inhibitors.[22]

-

Neuroprotective and Neuromodulatory Effects: Certain tetrahydroisoquinolines, the reduced form of 3,4-dihydroisoquinolines, have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[25][26] This has also spurred the development of derivatives with neuroprotective properties.

-

Enzyme Inhibition: The rigid scaffold of 3,4-dihydroisoquinoline makes it an excellent starting point for the design of enzyme inhibitors, including inhibitors of cholinesterases and monoamine oxidases, which are relevant targets for the treatment of Alzheimer's disease.[27]

-

Antimicrobial and Antiviral Activity: A number of natural and synthetic 3,4-dihydroisoquinoline derivatives have shown promising activity against various bacteria, fungi, and viruses.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 3,4-dihydroisoquinoline scaffold have provided valuable insights into the structural features required for specific biological activities.

-

Substitution at C-1: The nature of the substituent at the C-1 position often has a profound impact on biological activity. For instance, in a series of tubulin polymerization inhibitors, the presence of an aryl group at C-1 was found to be crucial for potency.[5]

-

Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the benzene ring of the isoquinoline core can significantly influence activity. For example, electron-donating groups can enhance the potency of some anticancer agents.[22]

-

Stereochemistry: For chiral 3,4-dihydroisoquinolines, the stereochemistry at the chiral centers is often critical for biological activity, as enantiomers can exhibit vastly different potencies and selectivities.

| Compound Class | Biological Target/Activity | Key SAR Observations |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Tubulin Polymerization Inhibition[5] | - Aryl group at C-1 is important. - Electron-donating groups on the B-ring of the C-4 substituent enhance activity. |

| Tetrahydroisoquinoline-based derivatives | Matrix Metalloproteinase (MMP) Inhibition[24] | - A zinc-binding group (e.g., hydroxamate) is essential. - The stereochemistry of the tetrahydroisoquinoline core influences potency. |

| Dihydroquinolinone-Dithiocarbamate Hybrids | Cholinesterase and Monoamine Oxidase Inhibition[27] | - The length of the linker between the two pharmacophores is critical. - The nature of the amine in the dithiocarbamate moiety affects selectivity. |

IV. Future Directions and Concluding Remarks

The field of 3,4-dihydroisoquinoline synthesis and discovery continues to evolve, driven by the need for more efficient and sustainable synthetic methods and the quest for novel therapeutic agents. The development of novel catalytic systems for asymmetric synthesis, the exploration of new multi-component reactions, and the application of flow chemistry are expected to play a pivotal role in the future of this field. Furthermore, a deeper understanding of the biological targets and mechanisms of action of 3,4-dihydroisoquinoline derivatives, aided by advances in chemical biology and computational modeling, will undoubtedly accelerate the discovery of new drug candidates.

This guide has provided a comprehensive overview of the core principles and practical aspects of the discovery and synthesis of novel 3,4-dihydroisoquinoline compounds. By integrating classical knowledge with modern innovations, and by emphasizing the importance of rigorous characterization and a deep understanding of structure-activity relationships, we hope to empower researchers to continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

-

3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

-

New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. [Link]

-

Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PubMed. [Link]

-

The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation... ResearchGate. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

-

Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

-

Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. National Institutes of Health. [Link]

-

Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PMC - NIH. [Link]

-

New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives. ResearchGate. [Link]

-

Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction. New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC - NIH. [Link]

-

X-ray crystal structure of products 25 and 26. ResearchGate. [Link]

-

Focused Microwave-assisted Strategies for Sample Preparation. ResearchGate. [Link]

-

Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

-

Enantioselective Synthesis of 1-Aryl Tetrahydroisoquinolines by the Rhodium-Catalyzed Reaction of 3,4-Dihydroisoquinolinium Tetraarylborates. Organic Letters - ACS Publications. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

-

Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

-

Endogenous risk factors in Parkinson's disease: Dopamine and tetrahydroisoquinolines. ResearchGate. [Link]

-

Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. PubMed. [Link]

-

Kinetics of Microwave-Assisted Extraction Process Applied on Recovery of Peppermint Polyphenols: Experiments and Modeling. MDPI. [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. [Link]

-

A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

Extended Evolutionary Synthesis. John Templeton Foundation. [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

-

Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. PubMed. [Link]

-

The Modern Synthesis Huxley coined the phrase, the “evolutionary synthesis” to refer to the acceptance by a vast majority of. PhilSci-Archive. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 12. chemicaljournals.com [chemicaljournals.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Stability of Acyl Chlorides: A Thermogravimetric Analysis Primer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity which enables the efficient formation of esters, amides, and other critical functional groups. This same reactivity, however, presents significant challenges in characterizing their thermal stability. This comprehensive technical guide provides a deep dive into the application of Thermogravimetric Analysis (TGA) for the elucidation of the thermal properties of acyl chlorides. We will explore the nuanced experimental considerations required for these reactive species, the interpretation of their unique thermogravimetric profiles, and the underlying chemical principles governing their decomposition. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to confidently employ TGA in the study of acyl chlorides, ensuring both data integrity and operational safety.

Introduction to Thermogravimetric Analysis and its Application to Acyl Chlorides

Thermogravimetric Analysis (TGA) is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[1][2]. This technique is invaluable for determining a material's thermal stability, composition, and decomposition kinetics[3]. When a sample is heated in a TGA instrument, it can undergo various processes that result in a change in mass, such as decomposition, evaporation, or oxidation[1]. The resulting plot of mass versus temperature, known as a TGA curve or thermogram, provides a quantitative profile of the thermal events occurring.

Acyl chlorides, with their characteristic -COCl functional group, are highly reactive molecules[4]. Their propensity to hydrolyze violently with water to form the corresponding carboxylic acid and hydrochloric acid (HCl) underscores the critical need for a meticulously controlled experimental environment during TGA[5]. The primary application of TGA in the context of acyl chlorides is to determine their thermal stability, which is a crucial parameter in process safety, shelf-life studies, and in understanding the thermal limits of reactions involving these compounds.

The Chemistry of Acyl Chloride Decomposition

The thermal decomposition of acyl chlorides is not a simple, single-step process. The pathway of decomposition is dictated by the structure of the acyl chloride, particularly the nature of the R-group attached to the carbonyl.

Aliphatic vs. Aromatic Acyl Chlorides

A significant distinction in thermal stability exists between aliphatic and aromatic acyl chlorides. Aromatic acyl chlorides, such as benzoyl chloride, are generally more thermally stable than their aliphatic counterparts, like acetyl chloride. This enhanced stability is attributed to the resonance stabilization of the carbonyl group with the aromatic ring, which strengthens the C-C bond between the ring and the carbonyl carbon.

Key Decomposition Pathways

Two primary thermal events are typically observed in the TGA of acyl chlorides:

-

Evaporation: For volatile acyl chlorides, a significant mass loss will occur at or near their boiling point. This is a physical process and does not represent chemical decomposition.

-

Decomposition: At higher temperatures, the molecule will undergo fragmentation. A common initial decomposition step for certain aliphatic acyl chlorides is the elimination of hydrogen chloride (HCl) to form a ketene. Subsequent heating leads to the breakdown of the remaining organic structure.

The following diagram illustrates a generalized decomposition pathway for an aliphatic acyl chloride.

Caption: Generalized thermal decomposition pathway of an aliphatic acyl chloride.

Experimental Protocol for TGA of Acyl Chlorides: A Self-Validating System

Given the reactive nature of acyl chlorides, a robust and self-validating experimental protocol is paramount. The following steps provide a detailed methodology for obtaining reliable TGA data.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument with a sensitive microbalance is required.

-

Sample Pans: Platinum or alumina pans are recommended due to their inertness at high temperatures.

-

Purge Gas: High-purity, dry nitrogen or argon is essential to maintain an inert atmosphere and prevent hydrolysis.

Step-by-Step Experimental Workflow

-

Instrument Preparation and Calibration:

-

Ensure the TGA is clean and the balance is tared.

-

Calibrate the temperature and mass using certified standards as per the instrument manufacturer's guidelines.

-

Perform a blank run with an empty sample pan to obtain a baseline for subtraction from the sample run. This corrects for buoyancy effects.

-

-

Sample Preparation (Critical Step):

-

Due to their hygroscopic and corrosive nature, all sample handling should be performed in a dry environment, such as a glove box or under a stream of dry nitrogen.

-

Use a small sample size, typically 5-10 mg, to minimize thermal gradients and ensure uniform heating.

-

Accurately weigh the sample in the tared TGA pan.

-

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the inert gas at a controlled flow rate (e.g., 50-100 mL/min) for a sufficient time to remove all air and moisture before starting the heating program.

-

Program the TGA with the desired temperature profile. A typical dynamic scan involves heating from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss and temperature data throughout the experiment.

-

-

Post-Analysis and Data Interpretation:

-

Subtract the blank run data from the sample run data to obtain the corrected thermogram.

-

Analyze the TGA curve to determine the onset of decomposition, peak decomposition temperatures, and the percentage mass loss for each step.

-

If a coupled technique like TGA-FTIR or TGA-MS is used, analyze the evolved gas data to identify the decomposition products.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the TGA of acyl chlorides.

Interpretation of TGA Curves for Acyl Chlorides

The TGA thermogram of an acyl chloride provides a wealth of information about its thermal stability. A typical curve will exhibit one or more mass loss steps.

-

Single-Step Decomposition: A single, sharp mass loss suggests a relatively straightforward decomposition process occurring over a narrow temperature range.

-

Multi-Step Decomposition: Multiple mass loss steps indicate a more complex decomposition pathway, where different parts of the molecule break down at different temperatures.

Illustrative TGA Profiles

While experimental TGA curves for simple acyl chlorides are scarce in published literature, we can construct illustrative profiles based on their known physical properties and expected decomposition behavior.

Table 1: Physical Properties of Selected Acyl Chlorides

| Acyl Chloride | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Acetyl Chloride | CH₃COCl | 78.50 | 52 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197 |

| Terephthaloyl Chloride | C₈H₄Cl₂O₂ | 203.02 | 265 |

Acetyl Chloride (Illustrative TGA): Due to its low boiling point (52 °C), the TGA curve of acetyl chloride would show a rapid, complete mass loss starting just above room temperature, corresponding to its evaporation. Any subsequent decomposition would be of the vaporized sample and not accurately reflected in the TGA of the condensed phase.

Benzoyl Chloride (Illustrative TGA): With a higher boiling point (197 °C), a TGA of benzoyl chloride would likely show:

-

A gradual mass loss approaching 197 °C due to evaporation.

-

A more significant decomposition step at higher temperatures, likely above 250 °C, corresponding to the breakdown of the aromatic ring and carbonyl group.

Terephthaloyl Chloride (Illustrative TGA): As a solid with a high boiling point (265 °C), terephthaloyl chloride is expected to be more thermally stable. Its TGA curve would likely show:

-

Minimal mass loss until close to its boiling/sublimation temperature.

-

A major decomposition event at temperatures significantly above 265 °C. Studies on the high-temperature polymerization and decomposition of terephthaloyl chloride suggest that at 500 °C, both polymerization and decomposition occur[6].

Advanced Techniques: TGA Coupled with Evolved Gas Analysis (EGA)

To gain a deeper understanding of the decomposition mechanisms, TGA can be coupled with techniques that analyze the gaseous products evolved during heating.

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): This technique provides real-time identification of the functional groups present in the evolved gases, allowing for the detection of species like HCl, CO, CO₂, and various hydrocarbons[7].

-

TGA-MS (Mass Spectrometry): TGA-MS identifies the evolved gases based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that aid in the definitive identification of decomposition products[8].

The use of these hyphenated techniques is strongly recommended for a comprehensive analysis of acyl chloride thermal stability.

Safety Considerations for the TGA of Acyl Chlorides

Acyl chlorides are corrosive and react violently with moisture, releasing toxic HCl gas[5][9]. Therefore, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[10].

-

Ventilation: All handling of acyl chlorides and the TGA experiment itself should be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: As emphasized throughout this guide, maintaining a dry, inert atmosphere is crucial not only for data quality but also for safety to prevent vigorous reactions within the instrument.

-

Waste Disposal: Neutralize any residual acyl chloride and dispose of it in accordance with institutional and regulatory guidelines.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of acyl chlorides. However, the inherent reactivity of these compounds demands a meticulous and well-controlled experimental approach. By implementing the protocols outlined in this guide, researchers can obtain reliable and reproducible TGA data. The key to a successful analysis lies in the strict exclusion of moisture, the use of an inert atmosphere, and careful interpretation of the resulting thermograms. For a complete understanding of the decomposition pathways, coupling TGA with evolved gas analysis techniques such as FTIR or MS is highly recommended. Adherence to rigorous safety protocols is non-negotiable to ensure the well-being of the analyst and the integrity of the instrumentation.

References

- Delgado-Mellado, N., Larriba, M., Navarro, P., Rigual, V., Ayuso, M., García, J., & Rodríguez, F. (2018). Thermal Stability of Choline Chloride Deep Eutectic Solvents by TGA/FTIR-ATR Analysis. Journal of Molecular Liquids, 260, 37-45.

- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2005). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

- Ritter, A., & Scharfe, F. (1998). Thermokinetic investigation of the alcoholysis of acetyl chloride — Part I. Thermochimica Acta, 311(1-2), 21-28.

- Kim, H. J., Lee, J. H., & Kim, J. S. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 1-8.

- Wang, J., Liu, W., & Wang, X. (2012). Polymerization and decomposition of terephthaloyl chloride and p-phenylenediamine at 500 °C. Journal of Applied Polymer Science, 125(S1), E498-E504.

- Li, J., et al. (2023). Detailed Characterization of Chlorides and Oxides in Plastic Waste Pyrolysis Oil from Paper Mills by GC-ECD and GC-MS with Solid Phase Extraction. Energy & Fuels, 37(13), 9579–9588.

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

- US Patent 6,844,468 B2. (2005). Process for preparing substituted benzoyl chlorides.

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) mass loss curves for compounds 2a–e and III. Retrieved from [Link]

- Verbraeken, M. C. (2011). PhD thesis. University of St Andrews.

- National Industrial Chemicals Notification and Assessment Scheme. (2014). Benzoyl chloride: Human health tier II assessment.

-

Mettler Toledo. (n.d.). TGA evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]

- Li, B., Wang, X., Xia, Z., & Zhu, G. (2022). Co-pyrolysis of waste polyester enameled wires and polyvinyl chloride: Evolved products and pyrolysis mechanism analysis. Journal of Analytical and Applied Pyrolysis, 168, 105763.

- Wendlandt, W. W. (1962). A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS A DISSERTATION IN CHEMISTRY. Texas Technological College.

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

Shimadzu Scientific & Frontier Ltd. (2022, May 5). Expanding Material Characterization Capabilities Using Pyrolysis GCMS [Video]. YouTube. [Link]

- Liu, Y., & Mannan, M. S. (2018). Thermal decomposition of solid benzoyl peroxide using Advanced Reactive System Screening Tool: Effect of concentration, confinement and selected acids and bases. Journal of Loss Prevention in the Process Industries, 56, 49-56.

-

University of Johannesburg. (n.d.). COPYRIGHT AND CITATION CONSIDERATIONS FOR THIS THESIS/ DISSERTATION. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Properties, Degradation and Stability of Poly(vinyl chloride) Predegraded Thermooxidatively in the Presence of Dioctyl Phthalate Plasticizer. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

University of Washington. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

- Wrona, M., et al. (2021). Py-GC-MS Study on Catalytic Pyrolysis of Biocrude Obtained via HTL of Fruit Pomace. Molecules, 26(21), 6649.

-

TA Instruments. (n.d.). Analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14. Retrieved from [Link]

-

Sciencemadness.org. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Retrieved from [Link]

-

Max Planck Society. (2020). Development of a novel, energy efficient process for the gas-phase electrolysis of hydrogen chloride to chlorine. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

- Kourtchev, I., et al. (2023). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Analytical Methods, 15(26), 3245-3254.

- Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21174-21187.

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]

- Faravelli, T., et al. (2003). Thermal degradation of poly(vinyl chloride). Journal of Analytical and Applied Pyrolysis, 67(1), 1-25.

-

Sciencemadness.org. (2014). Preparation of Acetyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermokinetic investigation of the alcoholysis of acyl chlorides. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tainstruments.com [tainstruments.com]

- 3. mt.com [mt.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocol: N-Acylation of Dihydroisoquinolines using Carbonyl Chlorides

Introduction: The Strategic Importance of N-Acyl Dihydroisoquinolines

The 1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic pharmaceutical agents. The functionalization of the nitrogen atom within this heterocyclic system is a critical step in modifying the pharmacological profile of these molecules. N-acylation, the introduction of an acyl group onto the nitrogen, is a fundamental and powerful transformation that allows for the synthesis of a diverse array of tertiary amides.[1] These products are not merely derivatives; they often exhibit enhanced metabolic stability, altered solubility, and novel interactions with biological targets compared to their parent secondary amines.

This guide provides a comprehensive, field-tested protocol for the N-acylation of dihydroisoquinolines using highly reactive carbonyl chlorides. We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step experimental procedure, and offer expert insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing these valuable chemical entities.

The Chemistry of N-Acylation: A Mechanistic Perspective

The reaction between a secondary amine, such as 1,2-dihydroisoquinoline, and a carbonyl chloride (also known as an acyl chloride) is a classic example of nucleophilic acyl substitution. The high reactivity of this process is rooted in the inherent electrophilicity of the acyl chloride's carbonyl carbon.

Causality Behind Experimental Choices:

-

Acyl Chloride as the Acylating Agent: Acyl chlorides are among the most reactive carboxylic acid derivatives.[2] The strong electron-withdrawing inductive effect of the chlorine atom makes the carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This intrinsic reactivity drives the reaction to completion, often rapidly and in high yield.

-

The Essential Role of a Base: The reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl).[3] In the absence of a base, this acid would protonate the nitrogen atom of the starting dihydroisoquinoline, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the HCl as it is formed.[4] This guide employs the Schotten-Baumann reaction conditions, which utilize an aqueous base in a biphasic system. This method is exceptionally effective as it sequesters the generated acid in the aqueous phase, preventing unwanted side reactions in the organic phase where the product is formed.[5][6]

Reaction Mechanism

The process unfolds through a two-stage addition-elimination mechanism:[7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the dihydroisoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final, neutral N-acyl dihydroisoquinoline product and neutralizing the generated HCl.[8]

Caption: Nucleophilic acyl substitution mechanism.

Master Protocol: N-Acylation via Schotten-Baumann Conditions

This protocol describes a general and highly reliable procedure for the N-acylation of 1,2-dihydroisoquinoline with benzoyl chloride as a representative carbonyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1,2-Dihydroisoquinoline | ≥97% | Sigma-Aldrich | Store under inert gas. |

| Benzoyl Chloride | ≥99% (ReagentPlus®) | Sigma-Aldrich | Handle with care, highly corrosive and lachrymatory. Use freshly opened bottle or redistill. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry solvent to minimize hydrolysis of the acyl chloride. |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | VWR | Used to prepare a 2 M aqueous solution. |

| Sodium Chloride (NaCl) | ACS Reagent, ≥99.0% | VWR | For preparing saturated brine solution. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, Granular | EMD Millipore | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

| Ethyl Acetate & Hexanes | HPLC Grade | VWR | Solvents for chromatography. |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel (50 mL)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical splash goggles.[9]

-

Fume Hood: All operations involving acyl chlorides and dichloromethane must be performed in a well-ventilated chemical fume hood.[10] Acyl chlorides are corrosive, lachrymatory, and react violently with water to produce HCl gas.[11][12]

-

Handling: Acyl chlorides are moisture-sensitive.[13] Keep containers tightly closed and handle under an inert atmosphere where possible.[14]

-

Quenching: Never quench acyl chlorides with water in a closed container. The reaction is exothermic and produces HCl gas, which can cause a dangerous pressure buildup.

Step-by-Step Experimental Procedure

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dihydroisoquinoline (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M concentration).

-

Addition of Base: To the flask, add an equal volume of 2 M aqueous sodium hydroxide solution.

-

Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 10-15 minutes, allowing it to cool to 0-5 °C.

-

Acyl Chloride Addition: In a separate, dry flask, dissolve benzoyl chloride (1.1 eq.) in a small amount of DCM. Transfer this solution to a dropping funnel. Add the benzoyl chloride solution dropwise to the rapidly stirring, cooled reaction mixture over 20-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring vigorously for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The product should be less polar than the starting amine. A suitable eluent system is typically 20-30% ethyl acetate in hexanes.

Workup and Purification

-

Phase Separation: Once the reaction is complete (as indicated by TLC), transfer the mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic layer.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl (1 x 30 mL) - This step is optional in the Schotten-Baumann protocol but good practice to ensure removal of any unreacted amine if a non-aqueous base were used.

-

Saturated aqueous NaHCO₃ solution (1 x 30 mL) - To quench and remove any excess benzoyl chloride.

-

Water (1 x 30 mL)

-

Saturated aqueous NaCl (brine) (1 x 30 mL) - To facilitate drying.

-

-

Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).[15] Combine the fractions containing the pure product and concentrate to afford the N-acyl dihydroisoquinoline, typically as a white or off-white solid.

Caption: Experimental workflow for N-acylation.

Troubleshooting and Expert Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Product | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient stirring.3. Incorrect stoichiometry. | 1. Use a fresh bottle of acyl chloride or redistill before use.2. Ensure vigorous stirring to maximize the interface between the two phases.3. Accurately weigh all reagents. |

| Messy TLC with Multiple Spots | 1. Diacylation (unlikely with secondary amines).2. Degradation of starting material or product. | 1. Maintain the reaction at room temperature or below; avoid heating.2. Ensure the base is sufficient to neutralize all generated HCl. |

| Product is an Oil, not a Solid | Product may be amorphous or have a low melting point. | Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If unsuccessful, proceed with column chromatography. |

| Difficult Purification | Product and starting material have similar Rf values. | Adjust the polarity of the eluent system for chromatography. Using a shallow gradient can improve separation. |

Conclusion

The N-acylation of 1,2-dihydroisoquinolines using carbonyl chlorides under Schotten-Baumann conditions is a highly efficient, robust, and scalable method for synthesizing tertiary amides. The protocol detailed herein is broadly applicable to a wide range of substrates and provides a reliable foundation for the synthesis of compound libraries for drug discovery and medicinal chemistry programs. The resulting N-acyl dihydroisoquinoline derivatives serve as invaluable building blocks for developing novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Alkylation of Isoquinolines via 2-Benzoyl-1,2-Dihydroisoquinaldonitriles. Retrieved from [Link]

- Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.

-

PubMed Central. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Retrieved from [Link]

-

Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Isoquinoline. Retrieved from [Link]

-

PubMed. (2005). Subtilisin-catalyzed resolution of N-acyl arylsulfinamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

ChemistryViews. (2018). N-Acylation of Oxazolidinones. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

-

YouTube. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides?. Retrieved from [Link]

-

NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

-

Nature. (2025). The choline chloride/hydroquinone carboxylic acid-based DES as a novel catalyst for the green synthesis of dihydrochromeno[4,3-d]pyrimidinediones. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

-

Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. download.basf.com [download.basf.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. nj.gov [nj.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to the Isoquinoline Core: A Handbook of Palladium-Catalyzed Syntheses

Foreword: The Enduring Allure of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a vast array of biologically active compounds, from the analgesic morphine to the antihypertensive papaverine, has cemented its status as a cornerstone of drug discovery.[1][2] The pursuit of efficient and versatile methods to construct and functionalize this heterocyclic system is, therefore, a central theme in modern organic synthesis.